molecular formula C10H20N2O B1447803 1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one CAS No. 1384427-63-7

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B1447803
CAS No.: 1384427-63-7
M. Wt: 184.28 g/mol
InChI Key: MZAAZXXQYZXWGG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one, also known as CAS 1384427-63-7, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an amino group and a ketone functional group. The molecular formula is C10H16N2OC_{10}H_{16}N_{2}O, and it has a molecular weight of approximately 180.25 g/mol.

The compound's biological activity is primarily linked to its interaction with various biochemical pathways, particularly those involving neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic signaling, which are crucial in mood regulation and cognitive functions.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in TMD8 B cell lymphoma cells through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase. This suggests its potential as an anticancer agent targeting B cell malignancies .

Comparative Biological Activity

A comparative analysis of similar compounds indicates that this compound has a unique profile of biological activity. It has been found to possess selective inhibitory effects on Bruton's tyrosine kinase (BTK), which is pivotal in B cell receptor signaling pathways. The compound exhibited an IC50 value significantly lower than many first-generation BTK inhibitors like ibrutinib, highlighting its potential as a second-generation therapeutic agent .

Compound IC50 (nM) Activity
This compound<7Potent BTK inhibitor
Ibrutinib~30First-generation BTK inhibitor

Case Study 1: Anticancer Potential

In a study focusing on the anticancer properties of various piperidine derivatives, this compound was identified as one of the most promising candidates due to its ability to induce apoptosis in TMD8 cells. The study involved treating cancer cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of the compound in animal models. The results suggested that administration of this compound resulted in improved cognitive performance in tasks assessing memory and learning. This effect was attributed to enhanced dopaminergic activity, positioning the compound as a candidate for further research in treating cognitive disorders .

Properties

IUPAC Name

1-(4-amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-5-4-9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAAZXXQYZXWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196551
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-63-7
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.